2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 1096841-08-5
VCID: VC5962318
InChI: InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6,9H2,1H3,(H,10,12)
SMILES: CN1CCC(CC1)NC(=O)CN
Molecular Formula: C8H17N3O
Molecular Weight: 171.244

2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide

CAS No.: 1096841-08-5

Cat. No.: VC5962318

Molecular Formula: C8H17N3O

Molecular Weight: 171.244

* For research use only. Not for human or veterinary use.

2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide - 1096841-08-5

Specification

CAS No. 1096841-08-5
Molecular Formula C8H17N3O
Molecular Weight 171.244
IUPAC Name 2-amino-N-(1-methylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6,9H2,1H3,(H,10,12)
Standard InChI Key WKHFGQLWQPTVJR-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NC(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted with a methyl group at the 1-position and an acetamide group at the 4-position. The acetamide side chain features a primary amine, enhancing its capacity for hydrogen bonding and molecular recognition. This configuration is critical for its interactions with biological targets, such as enzymes and receptors, which are often sensitive to stereoelectronic effects.

Physicochemical Parameters

Key properties of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide are summarized in Table 1.

Table 1: Molecular and Physical Properties

PropertyValue
Molecular FormulaC8H17N3O\text{C}_8\text{H}_{17}\text{N}_3\text{O}
Molecular Weight171.24 g/mol
CAS Registry Number1096841-08-5
AppearanceLiquid
Assay Purity≥99.0%
Storage ConditionsDry, cool, ventilated environment

The compound’s liquid state at room temperature suggests moderate intermolecular forces, while its solubility profile remains partially characterized. Limited aqueous solubility is inferred from its hydrophobic piperidine core, though experimental data are pending .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide typically involves multi-step organic reactions. A common approach includes:

  • Piperidine Ring Formation: Cyclization of appropriate precursors, such as aminocarbonyl compounds, under catalytic conditions.

  • Acetamide Functionalization: Coupling the piperidine intermediate with acetylating agents, followed by amine group introduction.

While specific reaction conditions are proprietary, analogous methods for related acetamides emphasize the use of coupling reagents (e.g., EDC/HOBt) and bases (e.g., triethylamine) to facilitate amide bond formation .

Analytical Characterization

Post-synthesis, the compound is validated using spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms hydrogen and carbon environments, verifying substituent positions.

  • Infrared (IR) Spectroscopy: Identifies functional groups via characteristic absorption bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹).

Biological and Medicinal Applications

Research Use Cases

In commercial and academic settings, 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide serves as:

  • A pharmacological probe to map receptor binding sites.

  • A precursor for synthesizing derivatives with enhanced bioactivity .

ParameterDetails
Personal Protective EquipmentGloves, goggles, lab coat, respirator
StorageSealed container, separate from oxidizers
Spill ManagementAbsorb with inert material, ventilate area

Research Status and Future Directions

Current Knowledge Gaps

While preliminary data highlight its bioactivity, critical questions remain unresolved:

  • Mechanism of Action: Specific molecular targets (e.g., GPCRs, ion channels) are unconfirmed.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties require elucidation.

Emerging Opportunities

  • Structure-Activity Relationship (SAR) Studies: Modifying the piperidine or acetamide groups to optimize potency and selectivity.

  • Therapeutic Repurposing: Evaluating efficacy in neglected diseases or combination therapies.

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